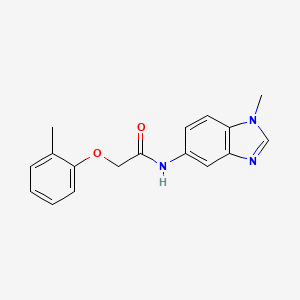![molecular formula C19H16Cl2N2O3 B5420929 (E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE](/img/structure/B5420929.png)
(E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furyl Ring: The furyl ring is synthesized through a series of reactions involving furan derivatives.
Attachment of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized using appropriate pyrazole precursors.
Coupling Reactions: The final step involves coupling the furyl and pyrazole rings through a propenone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on an aniline ring, used in the production of dyes and herbicides.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid: A compound that acts as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL
Propiedades
IUPAC Name |
(E)-3-[5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl]-1-(4-chloro-1-methylpyrazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-12-15(20)4-3-5-18(12)25-11-14-7-6-13(26-14)8-9-17(24)19-16(21)10-23(2)22-19/h3-10H,11H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIHGSKUNLHBNW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)C=CC(=O)C3=NN(C=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)/C=C/C(=O)C3=NN(C=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5420854.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5420860.png)
![N-[2-(1,3-Benzothiazol-2-ylsulfanyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5420861.png)

![N-(4-bromophenyl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5420871.png)
![(5E)-5-[[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5420876.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-chlorophenyl)acetamide](/img/structure/B5420880.png)
![ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate](/img/structure/B5420885.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5420897.png)
![8-(4-pyridin-2-ylbenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5420899.png)
![methyl (4-{[3-(2-cyclohexylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B5420904.png)

![5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-phenyl-2-pyrimidinamine](/img/structure/B5420914.png)
![3-(5-{4-[(2-methyl-2-propen-1-yl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5420922.png)
